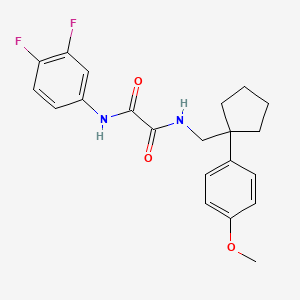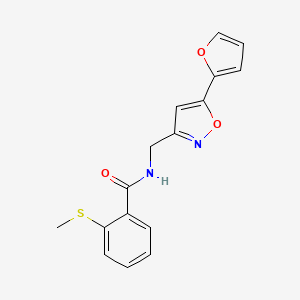![molecular formula C10H16N2O2 B2684944 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine CAS No. 1301740-68-0](/img/structure/B2684944.png)
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under various reaction conditions and its ease of removal .
Méthodes De Préparation
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine typically involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more efficient and versatile process .
Analyse Des Réactions Chimiques
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride (AlCl3) or trimethylsilyl iodide (TMSI) followed by methanolysis.
The major products formed from these reactions include the deprotected amine and various intermediates depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine .
Comparaison Avec Des Composés Similaires
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine can be compared with other similar compounds that also use the Boc group for protection, such as:
1-(Tert-butoxycarbonyl)piperazine: Similar in structure and function, used for protecting amines in organic synthesis.
N-Boc protected heteroarenes: These compounds, such as N-Boc protected indoles and pyrroles, are used in the synthesis of complex molecules and have similar deprotection strategies.
The uniqueness of this compound lies in its specific structure and the stability of the Boc group under various reaction conditions, making it a valuable tool in synthetic organic chemistry.
Propriétés
IUPAC Name |
tert-butyl 3-isocyanopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8H,5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOTXXVUCIOSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)


![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)
![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2684883.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)
